molecular formula C7H8ClNO3S B12966300 (2-Methoxypyridin-4-YL)methanesulfonyl chloride

(2-Methoxypyridin-4-YL)methanesulfonyl chloride

Cat. No.: B12966300
M. Wt: 221.66 g/mol
InChI Key: KEHHNTNPYJYWHF-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-YL)methanesulfonyl chloride is a specialized chemical compound with the molecular formula C7H8NO3SCl. It is a halogenated pyridine derivative, known for its unique molecular structure and reactivity. This compound is utilized in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-YL)methanesulfonyl chloride typically involves the reaction of 2-methoxypyridine with methanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2-Methoxypyridine+Methanesulfonyl chloride(2-Methoxypyridin-4-YL)methanesulfonyl chloride\text{2-Methoxypyridine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2-Methoxypyridine+Methanesulfonyl chloride→(2-Methoxypyridin-4-YL)methanesulfonyl chloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as pyridine, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

(2-Methoxypyridin-4-YL)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Methoxypyridin-4-YL)methanesulfonyl chloride include:

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Tosyl chloride: Another sulfonyl chloride used in organic synthesis.

    Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride with applications in fluorine chemistry.

Uniqueness

This compound is unique due to its pyridine ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective reactivity is required.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

(2-methoxypyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-4-6(2-3-9-7)5-13(8,10)11/h2-4H,5H2,1H3

InChI Key

KEHHNTNPYJYWHF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

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